

physicochemical properties of cyclobutyl 4-thiomethylphenyl ketone

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Compound of Interest

Compound Name: *Cyclobutyl 4-thiomethylphenyl ketone*

Cat. No.: *B1324726*

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An In-depth Technical Guide to the Physicochemical Properties of **Cyclobutyl 4-Thiomethylphenyl Ketone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of **cyclobutyl 4-thiomethylphenyl ketone**, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential relevance in drug development. Given the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established chemical principles to provide a robust predictive framework.

Introduction

Cyclobutyl 4-thiomethylphenyl ketone is an aromatic ketone containing a cyclobutyl moiety and a para-substituted thiomethylphenyl group. The presence of the sulfur-containing aromatic ring and the strained cyclobutyl group suggests potential for interesting biological activity and makes it a compound of interest for medicinal chemistry and drug development. Aromatic ketones are known to be key pharmacophores in a variety of biologically active molecules. This guide outlines the expected physicochemical characteristics of this compound and provides the necessary methodologies for its synthesis and empirical validation.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **cyclobutyl 4-thiomethylphenyl ketone**. These predictions are based on the analysis of structurally related compounds and general principles of physical organic chemistry.

Property	Predicted Value
Molecular Formula	C ₁₂ H ₁₄ OS
Molecular Weight	206.31 g/mol
Appearance	Off-white to pale yellow solid or oil
Melting Point	Expected to be in the range of 30-60 °C
Boiling Point	> 300 °C at atmospheric pressure
Solubility	Insoluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.
LogP (predicted)	~3.1
pKa (predicted)	Not readily ionizable

Synthesis and Characterization

The synthesis of **cyclobutyl 4-thiomethylphenyl ketone** can be achieved via a Friedel-Crafts acylation reaction. This common and reliable method is widely used for the preparation of aryl ketones.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

- Thioanisole (4-methylthioanisole)
- Cyclobutanecarbonyl chloride

- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Cyclobutanecarbonyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes.
- **Addition of Thioanisole:** Thioanisole (1.1 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl. The mixture is stirred until the ice has melted. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column

chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **cyclobutyl 4-thiomethylphenyl ketone**.

Characterization Protocols

The identity and purity of the synthesized **cyclobutyl 4-thiomethylphenyl ketone** would be confirmed using the following standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the presence of protons on the cyclobutyl ring, the aromatic ring, and the methyl group, and to determine their chemical environments and coupling patterns.
 - ^{13}C NMR: To identify the number of unique carbon atoms and confirm the presence of the carbonyl carbon, aromatic carbons, cyclobutyl carbons, and the methyl carbon.
- Infrared (IR) Spectroscopy: To identify the characteristic carbonyl ($\text{C}=\text{O}$) stretching frequency, typically around $1680\text{-}1700\text{ cm}^{-1}$, and the C-S stretching frequency.
- Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
- Melting Point Determination: To determine the melting point of the solid product, which is a key indicator of its purity.

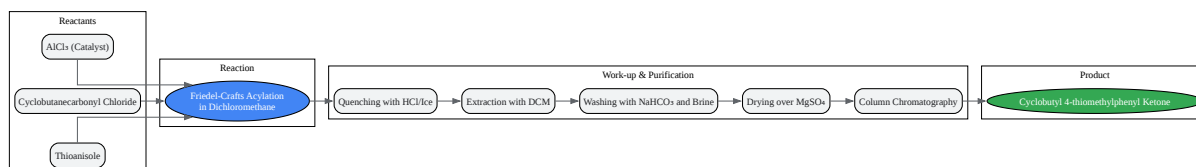
Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for **cyclobutyl 4-thiomethylphenyl ketone**, the structural motifs present in the molecule are found in various biologically active compounds. The thiomethylphenyl group is present in some kinase inhibitors and other therapeutic agents. Ketone-containing compounds are also being investigated for their roles in various signaling pathways. For instance, ketone bodies are known to modulate neuronal activity, potentially through interaction with mitochondrial ATP-sensitive potassium channels (mitoKATP).

Below is a hypothetical signaling pathway illustrating how a ketone-containing compound might influence cellular metabolism and oxidative stress, which are relevant considerations in drug development.

Visualizations

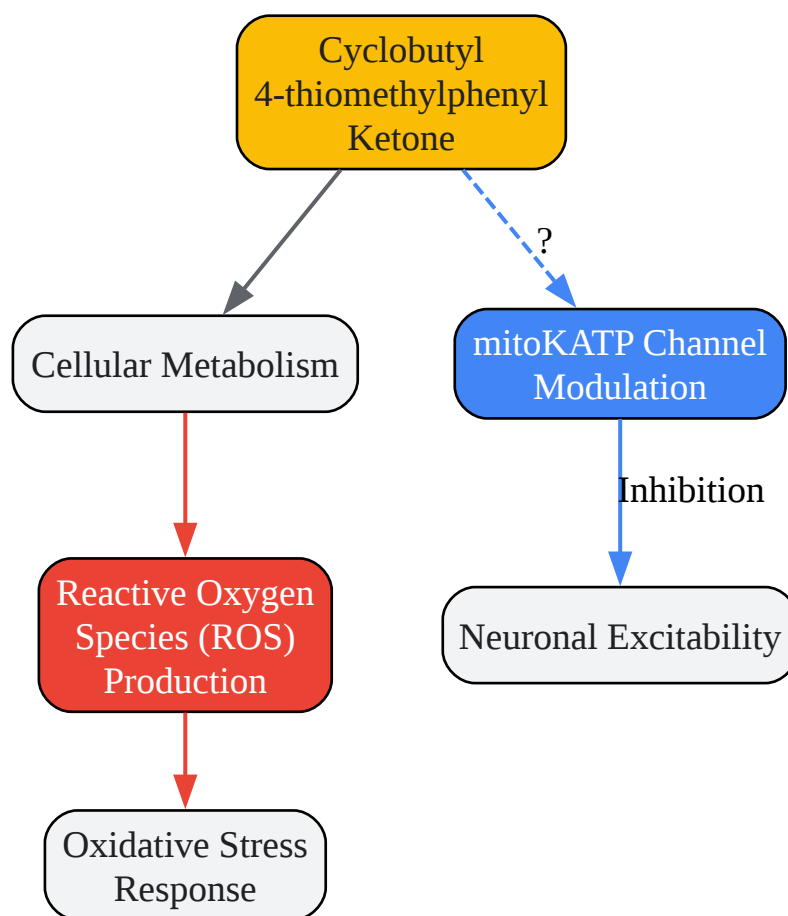
Synthesis Workflow



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Caption: A workflow diagram illustrating the synthesis of **cyclobutyl 4-thiomethylphenyl ketone**.

Hypothetical Signaling Pathway



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Caption: A hypothetical signaling pathway involving a ketone body.

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